molecular formula C14H21NO B3058132 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol CAS No. 88014-17-9

5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol

Cat. No.: B3058132
CAS No.: 88014-17-9
M. Wt: 219.32 g/mol
InChI Key: AAMNAAIFTHXFKV-UHFFFAOYSA-N
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Description

5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3).

    Reduction: The resulting isoquinoline is then reduced to 3,4-dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Alkylation: The dihydroisoquinoline is alkylated with a pentanol chain using an alkyl halide under basic conditions, such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form saturated derivatives using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The hydroxyl group in the pentanol chain can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 or LiAlH4 in anhydrous ether, H2 with Pd/C.

    Substitution: SOCl2 in pyridine, alkyl halides in DMF with K2CO3.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols or hydrocarbons.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as neuroprotective or anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.

    Chemical Reactions: Acts as a nucleophile or electrophile in organic reactions, depending on the functional groups present and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which lacks the pentanol chain.

    3,4-Dihydroisoquinoline: A reduced form of isoquinoline without the pentanol chain.

    5-(Isoquinolin-2-yl)pentan-1-ol: Similar structure but with an isoquinoline moiety instead of dihydroisoquinoline.

Uniqueness

5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol is unique due to the presence of both the dihydroisoquinoline moiety and the pentanol chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-11-5-1-4-9-15-10-8-13-6-2-3-7-14(13)12-15/h2-3,6-7,16H,1,4-5,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMNAAIFTHXFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518186
Record name 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88014-17-9
Record name 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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